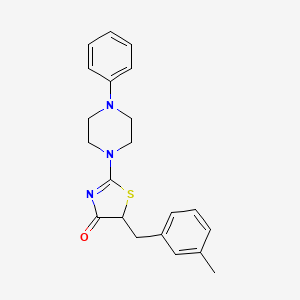![molecular formula C21H21N3O4S B2378734 4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007194-68-4](/img/structure/B2378734.png)
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the lab. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions used in its synthesis, as well as other reactions it may participate in .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis Research into thiophene derivatives, such as those synthesized by Mohareb et al. (2004), demonstrates the compound's utility in generating diverse heterocyclic frameworks. These frameworks have applications ranging from materials science to pharmaceuticals, showcasing the synthetic versatility of thiophene-containing compounds like the one (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity Compounds containing methoxyphenyl groups have been explored for their antibacterial properties. Aghekyan et al. (2020) synthesized novel oxadiazoles with methoxyphenyl substitutions, indicating that similar structural motifs could impart antibacterial activities, suggesting potential research applications of the specified compound in antimicrobial studies (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Organic Synthesis and Catalysis Ma, Yu, and Meng (2018) discussed the use of methoxyphenyl-phosphine catalysis in organic synthesis, highlighting the role of such compounds in facilitating complex chemical reactions. This underscores the potential of the target compound in catalysis and organic synthesis research (Ma, Yu, & Meng, 2018).
Antiviral and Anti-inflammatory Applications Research by Hebishy, Salama, and Elgemeie (2020) into benzamide-based pyrazoles for antiviral activity, specifically against the avian influenza virus, suggests that compounds with similar structural features could be valuable in studying antiviral and anti-inflammatory properties (Hebishy, Salama, & Elgemeie, 2020).
Material Science and Fluorescent Dyes N-Ethoxycarbonylpyrene and perylene thioamides, as explored by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019), are used in synthesizing fluorescent dyes. This suggests the potential application of the compound in the development of new materials and fluorescent markers for biological and material sciences (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-17-8-4-14(5-9-17)21(25)22-20-18-12-29(26)13-19(18)23-24(20)15-6-10-16(27-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXXBUFQBRJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

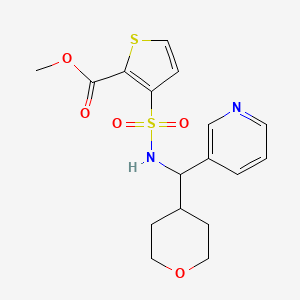
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
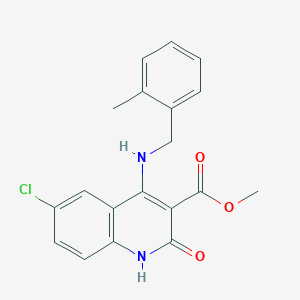

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)

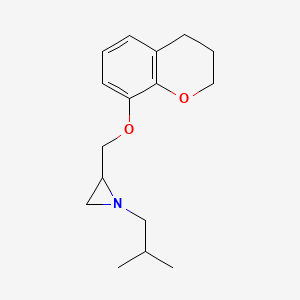
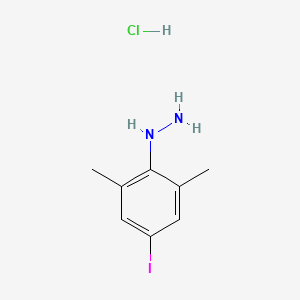
![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
